molecular formula C12H9ClN2O B14880141 6-Chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine

6-Chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B14880141
M. Wt: 232.66 g/mol
InChI Key: KHZKQQPKENHMNO-UHFFFAOYSA-N
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Description

6-Chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by cyclization and chlorination steps. One common method includes the reaction of 2-aminopyridine with 5-methylfurfural in the presence of a suitable catalyst, such as iodine, under reflux conditions. The resulting intermediate is then chlorinated using thionyl chloride or phosphorus oxychloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

6-Chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine is unique due to the presence of both the chlorine atom and the methylfuran group. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other imidazo[1,2-a]pyridine derivatives .

Properties

Molecular Formula

C12H9ClN2O

Molecular Weight

232.66 g/mol

IUPAC Name

6-chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C12H9ClN2O/c1-8-2-4-11(16-8)10-7-15-6-9(13)3-5-12(15)14-10/h2-7H,1H3

InChI Key

KHZKQQPKENHMNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=CN3C=C(C=CC3=N2)Cl

Origin of Product

United States

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